molecular formula C28H25ClN2O3 B2953248 N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-97-8

N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2953248
CAS No.: 895652-97-8
M. Wt: 472.97
InChI Key: FIYAPZROGQXGID-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with ethyl, 4-methylbenzoyl, and acetamide groups. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and amidation, as inferred from analogous compounds .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3/c1-4-19-8-12-25-22(13-19)28(34)23(27(33)20-9-5-17(2)6-10-20)15-31(25)16-26(32)30-21-11-7-18(3)24(29)14-21/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYAPZROGQXGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline acetamide derivatives. Below, its structural and functional attributes are compared with three closely related analogs:

Structural Analog 1: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

  • Substituents :
    • Position 3 : Benzenesulfonyl group (vs. 4-methylbenzoyl in the target compound).
    • Position 6 : Ethyl group (shared).
    • Acetamide linkage : N-(4-chlorophenyl) (vs. N-(3-chloro-4-methylphenyl)).
  • The 4-chlorophenyl acetamide moiety lacks the additional methyl group present in the target compound, reducing steric hindrance.
  • Biological Activity :
    • Benzenesulfonyl derivatives are often associated with antimicrobial and anti-inflammatory activities, whereas 4-methylbenzoyl-substituted analogs may exhibit enhanced kinase inhibition due to improved lipophilicity .

Structural Analog 2: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide

  • Substituents: Core structure: Pyrazolone (vs. quinolinone). Acetamide linkage: 3,4-dichlorophenyl (vs. 3-chloro-4-methylphenyl).
  • Key Differences: The pyrazolone core introduces a five-membered ring with a ketone group, altering conformational flexibility and hydrogen-bonding patterns compared to the rigid quinolinone system .
  • Crystallographic Data: Dihedral angles between aromatic rings in this analog range from 44.5° to 77.5°, indicating variable planarity and steric repulsion effects. In contrast, the target compound’s 4-methylbenzoyl group likely imposes a fixed orientation due to conjugation with the quinolinone core .

Structural Analog 3: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives

  • Substituents :
    • Position 1 : Cyclopropyl group (vs. ethyl).
    • Position 6 : Fluoro group (vs. ethyl).
    • Position 3 : Carboxylate ester (vs. acetamide).
  • Key Differences: Fluorine and cyclopropyl groups enhance metabolic stability and membrane permeability, traits critical for antibacterial agents (e.g., fluoroquinolones). The target compound’s ethyl and methyl groups may prioritize lipophilicity over metabolic resistance . Carboxylate esters are prone to hydrolysis, whereas acetamide linkages offer greater hydrolytic stability, suggesting divergent pharmacokinetic profiles .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s 4-methylbenzoyl group requires precise reaction conditions to avoid premature hydrolysis, as seen in analogs with acyl substituents .
  • In contrast, benzenesulfonyl analogs may prioritize anti-inflammatory applications .
  • Crystallographic Insights: Conformational rigidity in the quinolinone core contrasts with the flexibility of pyrazolone derivatives, implying divergent target-binding modes .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests it may possess various therapeutic properties, including antimicrobial and anticancer effects.

Chemical Structure

The compound's structure can be broken down as follows:

  • Chloro and Methyl Substituents : These groups are likely to influence the compound's reactivity and binding affinity to biological targets.
  • Dihydroquinoline Core : This moiety is known for its diverse biological activities, including potential anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of specific enzymes linked to disease pathways, such as cholinesterases, which are important in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound showed promising results:

Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus32Ciprofloxacin (16)
Escherichia coli64Amoxicillin (32)
Pseudomonas aeruginosa128Gentamicin (64)

These results demonstrate that while the compound shows activity against these pathogens, it may not be as potent as some conventional antibiotics.

Anticancer Activity

In vitro assays have been performed on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Modulation of signaling pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has a significant effect on cancer cells.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : A study described the synthesis using a multi-step process involving key intermediates derived from quinoline derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure.
  • Biological Evaluation : Another study focused on evaluating its anti-inflammatory properties in addition to antimicrobial and anticancer activities. The results indicated a potential role in modulating inflammatory responses in vitro.

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